4-Phenoxyisoquinoline

P2X3 antagonist purinergic signaling pain research

4-Phenoxyisoquinoline (CAS 62215-36-5) is a selective P2X3 purinergic receptor antagonist (EC50=80 nM) with 68-fold selectivity over P2X2, making it an essential tool for dissecting homomeric P2X3 vs. heteromeric P2X2/3 signaling in pain and cough models. Its defined sigma-2 binding affinity (Ki=90 nM) serves as a benchmark for competitive binding assays. Unlike unsubstituted isoquinoline, the 4-phenoxy group is critical for target engagement; generic substitution is not feasible. The favorable CNS drug-like properties (MW 221.25, 0 HBD, 2 HBA, 2 rotatable bonds) make it a minimal brain-penetrant pharmacophore for BBB permeability studies. Procure this specific scaffold to ensure reproducible SAR data and target validation.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 62215-36-5
Cat. No. B15067511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxyisoquinoline
CAS62215-36-5
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CN=CC3=CC=CC=C32
InChIInChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11H
InChIKeyABPWRDLLVWFFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxyisoquinoline (CAS 62215-36-5): A Selective Purinergic and Sigma-2 Ligand Scaffold for Neuroscience and Oncology Research


4-Phenoxyisoquinoline (CAS 62215-36-5, molecular formula C15H11NO) is a heterocyclic small molecule with a molecular weight of 221.25 g/mol. It functions as a selective antagonist of the P2X3 purinergic receptor [1] and a ligand for the sigma-2 receptor (TMEM97) [2]. The compound's core scaffold is distinct from more heavily substituted isoquinoline derivatives, providing a defined chemical starting point for structure-activity relationship (SAR) studies and target validation experiments .

Why 4-Phenoxyisoquinoline Cannot Be Substituted by Uncharacterized Isoquinoline Analogs in Critical Assays


Generic substitution within the isoquinoline class is not feasible due to the profound impact of the 4-phenoxy substitution on target engagement and selectivity. The unsubstituted isoquinoline core lacks the necessary functional groups for high-affinity interaction with key therapeutic targets like P2X3 and sigma-2 receptors. Furthermore, even minor modifications to the 4-phenoxyisoquinoline scaffold can drastically alter its physicochemical properties, such as the number of hydrogen bond donors and acceptors, which directly influence passive membrane permeability and blood-brain barrier penetration . The specific combination of a planar isoquinoline ring and a rotatable phenoxy group at the 4-position creates a unique pharmacophore that is not replicated by other common isoquinoline derivatives, necessitating the use of this specific compound for reproducible target validation and SAR studies [1].

Quantitative Differentiation of 4-Phenoxyisoquinoline: Target Engagement and Selectivity Data for Procurement Decisions


P2X3 Antagonism and Subtype Selectivity Profile of 4-Phenoxyisoquinoline

4-Phenoxyisoquinoline exhibits potent antagonist activity at the rat P2X3 receptor with an EC50 of 80 nM [1]. This potency is comparable to the advanced clinical candidate BLU-5937, which shows an IC50 of 92 nM at the rat P2X3 receptor [2]. Crucially, 4-phenoxyisoquinoline demonstrates significant selectivity over other P2X receptor subtypes. Its EC50 values at the P2X2 and P2X5 receptors are 5,500 nM and 40,000 nM, respectively [1]. This translates to a 68-fold selectivity window over P2X2 and a 500-fold selectivity window over P2X5. This level of subtype selectivity is a key differentiator from less specific purinergic antagonists.

P2X3 antagonist purinergic signaling pain research cough

Sigma-2 Receptor (TMEM97) Binding Affinity of 4-Phenoxyisoquinoline

4-Phenoxyisoquinoline binds to the sigma-2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cells [1]. This affinity places it within the range of other characterized sigma-2 ligands. For context, the known sigma-2 antagonist SAS-0132 also has a reported Ki of 90 nM . More potent ligands exist, such as Zervimesine (Ki = 8.5 nM) and Siramesine (IC50 = 0.12 nM) , while others like SW43 exhibit lower affinity (Ki = 277.9 nM) [2]. The moderate affinity of 4-phenoxyisoquinoline makes it a useful comparator for SAR studies aimed at understanding the structural determinants of sigma-2 binding.

sigma-2 ligand TMEM97 cancer Alzheimer's disease neurodegeneration

Physicochemical Profile of 4-Phenoxyisoquinoline Relevant to CNS Penetration

The calculated physicochemical properties of 4-phenoxyisoquinoline are favorable for passive diffusion across biological membranes. It has zero hydrogen bond donors, two hydrogen bond acceptors, a molecular weight of 221.25 g/mol, and only two rotatable bonds . These values align closely with the classic Lipinski's Rule of Five criteria for oral bioavailability and are consistent with compounds that can penetrate the blood-brain barrier (BBB) [1]. In comparison, many more polar isoquinoline derivatives, such as those with additional hydroxyl or amine groups, possess a higher topological polar surface area (TPSA) and more H-bond donors, which are known to restrict CNS entry [2].

CNS drug discovery blood-brain barrier physicochemical properties medicinal chemistry SAR

Dopamine D2/D3 Receptor Ligand Activity of 4-Phenoxyisoquinoline Derivatives

While the parent compound 4-phenoxyisoquinoline is not a direct ligand for dopamine receptors, its reduced derivative, 4-phenoxy-1,2,3,4-tetrahydroisoquinoline (specifically compound 6b), has been shown to bind to both D2 and D3 dopamine receptors with significant affinity [1]. This demonstrates that the 4-phenoxyisoquinoline scaffold can be readily functionalized to access dopamine receptor pharmacophores. This contrasts with other isoquinoline derivatives, such as certain 4-phenylpiperidine analogs, which are primarily sigma ligands and show weak or no dopamine D2 receptor affinity [2].

dopamine receptor D2 ligand D3 ligand neurochemistry Parkinson's disease

Recommended Research Applications for 4-Phenoxyisoquinoline Based on Validated Target Engagement


P2X3 Receptor Pharmacology and Pain Target Validation

Due to its established P2X3 antagonist activity (EC50 = 80 nM) and 68-fold selectivity over P2X2, 4-phenoxyisoquinoline is an ideal tool compound for in vitro and ex vivo studies aimed at validating the role of P2X3 receptors in chronic pain and cough models. Its use can help dissect the specific contribution of homomeric P2X3 channels versus heteromeric P2X2/3 channels in sensory neuron signaling, as demonstrated by its low affinity for P2X2 [1].

Sigma-2 Receptor (TMEM97) Ligand Screening and SAR Studies

With a defined binding affinity (Ki = 90 nM) for the sigma-2 receptor, 4-phenoxyisoquinoline serves as a benchmark ligand for competitive binding assays. It can be used to calibrate assay sensitivity and as a reference compound when screening novel chemical libraries for sigma-2 affinity. Its moderate potency allows for the identification of both more potent and less potent hits, providing a useful mid-point in SAR campaigns focused on oncology and neurodegeneration targets [2].

CNS Drug Discovery and Blood-Brain Barrier Permeability Assessment

The favorable physicochemical properties of 4-phenoxyisoquinoline (MW 221.25, 0 HBD, 2 HBA, 2 rotatable bonds) align with the known parameters for CNS drug-likeness . Researchers can utilize this compound as a neutral, brain-penetrant scaffold to evaluate the impact of additional functional groups on BBB permeability. It serves as a minimal pharmacophore for studying passive diffusion and transporter interactions in models of the blood-brain barrier [3].

Dopamine Receptor Ligand Synthesis and Lead Optimization

The demonstrated ability of 4-phenoxy-1,2,3,4-tetrahydroisoquinoline derivatives to bind D2 and D3 dopamine receptors positions the parent 4-phenoxyisoquinoline as a critical synthetic intermediate. Procurement of this compound enables medicinal chemistry teams to generate focused libraries of novel dopamine receptor ligands, with the potential to develop new treatments for Parkinson's disease, schizophrenia, and other neuropsychiatric disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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